4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol
Overview
Description
4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4’ position, a methyl group at the 3’ position, and a hydroxyl group at the 3 position on the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
On an industrial scale, the production of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully hydrogenated biphenyl derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products
The major products formed from these reactions include:
Oxidation: 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-one
Reduction: 4’-Fluoro-3’-methyl-[1,1’-biphenyl]
Substitution: 4’-Methoxy-3’-methyl-[1,1’-biphenyl]-3-ol
Scientific Research Applications
4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating signal transduction pathways, such as the nuclear factor kappaB (NFkappaB) pathway, which is involved in cell growth, cell death, and inflammation . Additionally, it may interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol can be compared with other biphenyl derivatives, such as:
- 4’-Fluoro-[1,1’-biphenyl]-3-ol
- 3’-Methyl-[1,1’-biphenyl]-3-ol
- 4’-Methoxy-3’-methyl-[1,1’-biphenyl]-3-ol
The uniqueness of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol lies in the specific combination of the fluorine, methyl, and hydroxyl groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(15)8-10/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYWMJIEVSVRRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435294 | |
Record name | MolPort-015-145-470 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027601-45-1 | |
Record name | MolPort-015-145-470 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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